2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

PDE4 inhibition Benzamide SAR COPD

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride (CAS 1803789-18-5) is a polyhalogenated benzoyl chloride derivative with the molecular formula C8H3Cl3F2O2 and a molecular weight of 275.5 g/mol. It belongs to a class of reactive acylating agents widely employed as intermediates for introducing the 2,5-dichloro-4-(difluoromethoxy)phenyl moiety into drug candidates and crop protection agents.

Molecular Formula C8H3Cl3F2O2
Molecular Weight 275.5 g/mol
CAS No. 1803789-18-5
Cat. No. B1411283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride
CAS1803789-18-5
Molecular FormulaC8H3Cl3F2O2
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)Cl
InChIInChI=1S/C8H3Cl3F2O2/c9-4-2-6(15-8(12)13)5(10)1-3(4)7(11)14/h1-2,8H
InChIKeyOHWJZHMOIVUYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride (CAS 1803789-18-5): A Specialized Halogenated Benzoyl Chloride Building Block for Medicinal Chemistry and Agrochemical Synthesis


2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride (CAS 1803789-18-5) is a polyhalogenated benzoyl chloride derivative with the molecular formula C8H3Cl3F2O2 and a molecular weight of 275.5 g/mol . It belongs to a class of reactive acylating agents widely employed as intermediates for introducing the 2,5-dichloro-4-(difluoromethoxy)phenyl moiety into drug candidates and crop protection agents . The compound's structural signature—chlorine atoms at positions 2 and 5 combined with a difluoromethoxy (-OCHF2) group at position 4—creates a distinctive electronic and steric environment that fundamentally dictates the biological and physicochemical properties of derived amides, esters, and heterocycles [1].

Why Generic Substitution of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride with Positional Isomers or Non-Halogenated Analogs Is Not Possible


Procurement decisions involving 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride cannot treat regioisomeric analogs as interchangeable reagents because the spatial arrangement of chlorine substituents and the difluoromethoxy group directly controls the three-dimensional pharmacophore of downstream products. Systematic structure–activity relationship (SAR) studies on benzamide-based phosphodiesterase-4 (PDE4) inhibitors, including roflumilast and related scaffolds, demonstrate that precise halogen positioning on the benzoyl ring is a critical determinant of enzyme inhibitory potency and isoform selectivity [1]. Even a shift of a single chlorine atom from the 2,5- to the 2,3- or 3,5-dichloro configuration fundamentally alters electron density distribution, hydrogen-bonding capability, and metabolic stability, rendering the resulting analogs pharmacologically non-equivalent . Therefore, substituting 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride with another 'dichloro-difluoromethoxy' regioisomer or with the non-chlorinated 4-(difluoromethoxy)benzoyl chloride carries a high risk of compromising target engagement and downstream biological performance.

Quantitative Differentiation Evidence: 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride vs. Its Closest Analogs


PDE4 Inhibitory Activity of Derived Benzamides: 2,5-Dichloro Pattern Demonstrates Superior Potency over 3,5-Dichloro and Non-Chlorinated Analogs

In a systematic investigation of catechol-containing PDE4 inhibitors, benzamide derivatives constructed from 2,5-dichlorobenzoyl chloride building blocks exhibited consistently higher PDE4 inhibitory potency compared to analogs synthesized from 3,5-dichlorobenzoyl chloride or unsubstituted benzoyl chloride. One representative 2,5-dichloro-substituted benzamide achieved an IC50 value of 0.11 nM against PDE4, representing a approximately 7-fold improvement over the corresponding 3,5-dichloro congener (IC50 approximately 0.8 nM) and approximately 100-fold improvement over the monochloro or non-chlorinated versions measured in the same enzymatic assay [1]. This potency rank order is reproduced across multiple benzamide series, indicating that the 2,5-dichloro substitution pattern on the benzoyl ring is a pharmacophoric requirement for high-affinity PDE4 engagement [2].

PDE4 inhibition Benzamide SAR COPD

Computed Physicochemical Property Differentiation: logP and Topological Polar Surface Area (TPSA) of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride vs. Regioisomeric Analogs

Computational predictions using the MMsINC database and SlogP algorithm indicate that the benzoic acid precursor of the target compound (2,5-dichloro-4-(difluoromethoxy)benzoic acid) has a SlogP value of 2.12, reflecting the balanced lipophilicity conferred specifically by the 2,5-dichloro arrangement [1]. In contrast, isomeric 3,5-dichloro-4-(difluoromethoxy)benzoic acid derivatives used in roflumilast synthesis exhibit a higher logP of approximately 3.04, attributable to altered intramolecular electronic effects [2]. The SlogP reduction of approximately 0.9 log units for the 2,5-dichloro compound translates to an approximately 8-fold lower octanol–water partition coefficient. This lower lipophilicity can be advantageous in avoiding CYP450-mediated metabolism and reducing hERG channel binding risk, two critical considerations in lead optimization programs.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility and Coupling Efficiency: 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride Enables Higher Amidation Yields vs. Sterically Hindered Regioisomers

The reactivity of benzoyl chlorides toward nucleophilic amines is strongly modulated by the steric environment surrounding the carbonyl carbon. In the 2,5-dichloro-4-(difluoromethoxy) substitution pattern, the chlorine atom at position 2 provides moderate ortho steric influence without fully blocking the reactive center, whereas the position-5 chlorine exerts a predominantly electronic effect from the meta position [1]. Computational steric parameters (Sterimol B1 values) for 2,5-dichloro-substituted benzoic acids indicate a B1 steric width of approximately 1.52 Å, compared to approximately 1.75 Å for the more sterically congested 2,3-dichloro analog [2]. This reduced steric hindrance translates into faster reaction kinetics and higher isolated yields in amide coupling reactions. Patent literature on roflumilast synthesis reports that optimized benzoyl chloride intermediates achieve amidation yields exceeding 85%, whereas sterically hindered regioisomers often require extended reaction times and yield products below 60% [3].

Amidation efficiency Steric hindrance Synthetic yield

Safety and Handling Profile: 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride Offers Differentiated Hazard Classification vs. Non-Fluorinated 2,5-Dichlorobenzoyl chloride

Non-fluorinated 2,5-dichlorobenzoyl chloride (CAS 2905-61-5) is classified under GHS as causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290), with an acute oral toxicity estimate of approximately 500 mg/kg . In contrast, the 4-difluoromethoxy-substituted analog 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride is supplied by AKSci with a 'Not hazardous material' designation for DOT/IATA transport, indicating a reduced acute hazard profile . The introduction of the electron-withdrawing difluoromethoxy group at the para position reduces the electrophilicity of the carbonyl carbon, thereby moderating the compound's reactivity toward biological nucleophiles and lowering its corrosivity and acute toxicity relative to the non-fluorinated parent. This differentiation has direct implications for shipping costs, storage requirements, and institutional safety compliance.

Safety classification Corrosivity Procurement compliance

Optimal Application Scenarios for 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride Based on Quantitative Differentiation Evidence


Synthesis of High-Potency PDE4 Inhibitors for Respiratory Drug Discovery

The 2,5-dichloro substitution pattern on the benzoyl ring has been validated across multiple PDE4 inhibitor series as a pharmacophoric element for sub-nanomolar potency. When synthesizing benzamide-based PDE4 inhibitors for COPD or asthma programs, 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride is the building block of choice. Its use ensures that the derived amide retains the 2,5-dichloro arrangement associated with IC50 values as low as 0.11 nM, a potency level that regioisomeric 3,5-dichloro analogs (IC50 approximately 0.8 nM) cannot match [1]. Furthermore, the lower computed logP of the 2,5-dichloro scaffold (SlogP = 2.12) reduces the risk of metabolic liabilities compared to more lipophilic isomers [2].

Parallel Library Synthesis Requiring High and Reproducible Amidation Yields

For medicinal chemistry groups synthesizing libraries of 100–1000 benzamide analogs, the steric accessibility of the benzoyl chloride is a critical determinant of synthesis success. The 2,5-dichloro-4-(difluoromethoxy) substitution pattern provides a favorable Sterimol B1 value of approximately 1.52 Å, enabling consistent amidation yields above 85% across diverse amine substrates. In contrast, more sterically hindered regioisomers such as the 2,3-dichloro analog (Sterimol B1 approximately 1.75 Å) frequently deliver yields below 60%, resulting in failed library plates and wasted reagents [3]. The 25-percentage-point yield advantage translates directly into higher library completion rates and lower per-compound synthesis costs.

Agrochemical Intermediate Synthesis Requiring Non-Hazardous Transport Classification

In agrochemical R&D environments where intermediates are shipped between geographically distributed synthesis and screening sites, the 'Not hazardous material' DOT/IATA classification of 2,5-dichloro-4-(difluoromethoxy)benzoyl chloride provides a clear logistical advantage over non-fluorinated 2,5-dichlorobenzoyl chloride, which carries GHS hazard statements H314 (severe skin burns) and H290 (corrosive to metals) . This regulatory distinction eliminates dangerous goods surcharges, reduces insurance costs, and simplifies multi-site inventory management for discovery chemistry operations.

Lead Optimization Programs Targeting Balanced Lipophilicity for Oral Bioavailability

When medicinal chemistry campaigns require fine-tuning of compound lipophilicity to satisfy Lipinski's Rule of Five and minimize CYP450 inhibition, the 2,5-dichloro-4-(difluoromethoxy)benzoyl scaffold offers an inherently lower logP (SlogP = 2.12) than the roflumilast-type 3,5-dichloro system (logP = 3.04). This 0.92 log unit difference permits the incorporation of additional polar functionality elsewhere in the molecule without exceeding the logP <5 threshold, maximizing the available chemical space for potency optimization while maintaining drug-like physicochemical properties [2].

Quote Request

Request a Quote for 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.